Cyclohexane-d11
Overview
Description
Cyclohexane-d11 is a deuterated form of cyclohexane, where eleven hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is represented by the molecular formula C6D11H and has a molecular weight of 95.23 g/mol . This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which allow for precise analysis of molecular structures and dynamics .
Mechanism of Action
Target of Action
Cyclohexane-d11 is a deuterated species of cyclohexane . It is primarily used in research settings, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are therefore the atomic nuclei of hydrogen atoms in the compound, which interact with the magnetic field during NMR analysis .
Mode of Action
In NMR spectroscopy, this compound interacts with its targets (the atomic nuclei) by aligning the spin of the nuclei with the magnetic field. When radiofrequency energy is applied, the nuclei absorb this energy and flip their spin. The energy is then released as the nuclei return to their original state, producing a signal that can be detected and analyzed .
Biochemical Pathways
This compound is involved in the ring inversion process during the conformational analysis of cyclohexane by NMR . This process allows researchers to study the structural and conformational properties of cyclohexane .
Pharmacokinetics
It’s worth noting that the incorporation of deuterium (heavy hydrogen) into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of this compound in NMR spectroscopy allows for detailed analysis of the structure and conformation of cyclohexane . This can provide valuable information for researchers studying the properties of cyclohexane and similar compounds .
Action Environment
The action of this compound is influenced by the conditions under which NMR spectroscopy is conducted. Factors such as the strength of the magnetic field, the frequency of the radio waves used, and the temperature can all affect the results of the analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-d11 is typically synthesized through the catalytic exchange of cyclohexane with deuterium gas. The process involves the use of a deuterium source, such as deuterium oxide (D2O), and a catalyst, often platinum or palladium, under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the deuteration of cyclohexane using deuterium gas in the presence of a metal catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-d11 undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and acids (sulfuric acid, hydrochloric acid).
Major Products:
Oxidation: Cyclohexanone-d10, cyclohexanol-d10.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Various deuterated cyclohexane compounds with different functional groups.
Scientific Research Applications
Cyclohexane-d11 is widely used in scientific research, particularly in:
Chemistry: As a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace deuterium-labeled compounds and understand biochemical pathways.
Medicine: In pharmacokinetic studies to investigate the distribution and metabolism of deuterium-labeled drugs.
Industry: As a calibration standard in analytical chemistry and quality control processes.
Comparison with Similar Compounds
Cyclohexane-d11 is unique due to its high deuterium content, which distinguishes it from other deuterated compounds. Similar compounds include:
Cyclohexane-d12: Fully deuterated cyclohexane with twelve deuterium atoms.
Cyclohexane-d10: Cyclohexane with ten deuterium atoms.
Cyclohexane-d9: Cyclohexane with nine deuterium atoms.
Compared to these compounds, this compound offers a balance between isotopic labeling and chemical stability, making it particularly useful in NMR spectroscopy and other analytical applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-WTVBDOPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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